Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Description
Historical Context and Development
The development of this compound emerged from broader research initiatives focused on oxadiazole heterocycles, which have demonstrated remarkable biological activities across multiple therapeutic areas. The foundational work on 1,3,4-oxadiazole chemistry dates back over a century, with significant advances occurring in the past several decades as researchers recognized the unique properties of these five-membered heterocyclic compounds. The specific incorporation of difluoromethyl substituents into the oxadiazole framework represents a more recent innovation, driven by the recognition that fluorine-containing heterocycles often exhibit enhanced metabolic stability and unique binding characteristics.
The 2-(difluoromethyl)-1,3,4-oxadiazole group emerged as a novel zinc-binding group through systematic structure-activity relationship studies aimed at developing more selective enzyme inhibitors. This particular compound represents a culmination of efforts to create molecules that could achieve unprecedented selectivity for specific enzyme targets while maintaining favorable pharmacokinetic properties. The acetate ester functionality was incorporated to provide synthetic versatility and potential for further chemical modification, making this compound valuable both as a research tool and as a potential lead structure for drug development.
Historical development of this compound class benefited significantly from advances in synthetic methodology, particularly the development of efficient one-pot synthesis approaches that allowed researchers to rapidly access diverse oxadiazole derivatives from readily available starting materials. These synthetic advances enabled the systematic exploration of structure-activity relationships that ultimately led to the identification of difluoromethyl-substituted oxadiazoles as privileged structures for selective enzyme inhibition.
Classification within Oxadiazole Chemical Family
This compound belongs to the 1,3,4-oxadiazole subfamily of heterocyclic compounds, which represents one of four possible structural isomers of oxadiazoles. The oxadiazole family consists of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, with the specific positioning of these heteroatoms determining the isomeric form. The four recognized isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, with each isomer exhibiting distinct chemical and biological properties.
Within the 1,3,4-oxadiazole subfamily, this compound can be further categorized based on its substitution pattern and molecular architecture. The compound features a 2,5-disubstituted 1,3,4-oxadiazole core, with a difluoromethyl group at the 5-position and an acetate ester chain at the 2-position. This substitution pattern places it within the calamitic monomer category of oxadiazole-based compounds, distinguishing it from symmetric and non-symmetric dimers or polymeric oxadiazole derivatives.
The difluoromethyl substituent represents a particularly important structural feature that defines a specific subclass within the broader 1,3,4-oxadiazole family. Compounds containing difluoromethyl-1,3,4-oxadiazole moieties have been recognized as a distinct chemical class with unique biological properties. This structural motif imparts specific electronic characteristics and steric properties that contribute to the compound's selective enzyme inhibition capabilities and distinguish it from other oxadiazole derivatives.
| Oxadiazole Isomer | Nitrogen Positions | Stability | Biological Activity |
|---|---|---|---|
| 1,2,3-oxadiazole | Positions 1,2,3 | Unstable | Limited due to instability |
| 1,2,4-oxadiazole | Positions 1,2,4 | Stable | Pharmaceutical applications |
| 1,2,5-oxadiazole | Positions 1,2,5 | Stable | High energy materials |
| 1,3,4-oxadiazole | Positions 1,3,4 | Stable | Extensive biological activities |
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems primarily from its role as a representative compound of the difluoromethyl-1,3,4-oxadiazole class of histone deacetylase 6 inhibitors. This compound has demonstrated unprecedented selectivity for histone deacetylase 6 over all other histone deacetylase subtypes, achieving greater than 10,000-fold selectivity in biochemical assays. This extraordinary selectivity profile addresses a longstanding challenge in the field of epigenetic drug discovery, where achieving selective inhibition of specific histone deacetylase isoforms has proven exceptionally difficult.
The compound's medicinal chemistry significance extends beyond its impressive selectivity profile to encompass its novel mechanism of action. Unlike traditional histone deacetylase inhibitors that typically function through competitive or non-competitive inhibition mechanisms, this compound and related difluoromethyl-1,3,4-oxadiazole compounds operate as mechanism-based inhibitors. These compounds function as substrate analogs that undergo enzyme-catalyzed transformation, resulting in the formation of tight and long-lived enzyme-inhibitor complexes that provide essentially irreversible inhibition.
This unique mechanism of action has important implications for drug development, as mechanism-based inhibitors often exhibit improved therapeutic indices compared to conventional competitive inhibitors. The compound serves as a proof-of-concept for the development of next-generation selective enzyme inhibitors that could potentially be applied to other therapeutic targets beyond histone deacetylase 6. Furthermore, the favorable drug-like properties exhibited by this compound class, including metabolic stability and non-mutagenic profiles, position them as attractive candidates for clinical development.
The broader significance of this compound in medicinal chemistry research also relates to its potential applications in treating various pathological conditions. Histone deacetylase 6 has been implicated in numerous disease processes, including cancer, neurodegeneration, and immune disorders, making selective inhibitors of this enzyme valuable research tools and potential therapeutic agents.
Current Research Landscape
The current research landscape surrounding this compound is characterized by intensive investigation into its mechanism of action, structure-activity relationships, and potential therapeutic applications. Recent crystallographic studies have provided detailed insights into how difluoromethyl-1,3,4-oxadiazole compounds interact with histone deacetylase 6 at the molecular level. These structural studies have revealed that the compound undergoes an enzyme-catalyzed ring opening reaction, with the zinc-bound water molecule attacking the sp2 carbon closest to the difluoromethyl moiety, followed by subsequent ring opening to yield deprotonated difluoroacetylhydrazide as the active species.
Contemporary research efforts are focused on expanding the structure-activity relationship understanding for this compound class through systematic synthetic modifications. Researchers are investigating how alterations to the acetate ester portion of the molecule affect selectivity and potency, while also exploring alternative linking groups that might provide improved pharmacokinetic properties. The development of one-pot synthetic methodologies has facilitated rapid access to diverse analogs, enabling comprehensive exploration of the chemical space around this lead structure.
Current mechanistic investigations are employing advanced techniques including rapid chromatography coupled to mass spectrometry, kinetic analysis, and X-ray crystallography to fully elucidate the molecular details of the inhibition process. These studies have confirmed that difluoromethyl-1,3,4-oxadiazole derivatives are slow-binding substrate analogs that form tight enzyme-inhibitor complexes through a two-step mechanism involving initial binding followed by covalent modification.
| Research Area | Current Focus | Key Findings | Future Directions |
|---|---|---|---|
| Mechanism Studies | Enzyme-substrate interactions | Ring opening catalysis | Expanded target specificity |
| Structure-Activity | Substituent effects | Difluoromethyl group critical | Novel fluorinated analogs |
| Synthesis | One-pot methodologies | Efficient multi-step processes | Scalable production methods |
| Therapeutic Applications | Disease model validation | Neuropathy and cancer models | Clinical development pathways |
The research landscape also encompasses investigations into the broader applicability of the difluoromethyl-1,3,4-oxadiazole pharmacophore for targeting other enzyme families. While histone deacetylase 6 represents the primary focus of current studies, researchers have observed that other histone deacetylase isoforms can also catalyze the ring opening reaction, albeit with much lower efficiency. This observation has sparked interest in developing modified oxadiazole-based inhibitors that might achieve selectivity for other histone deacetylase subtypes or even entirely different enzyme classes.
Properties
IUPAC Name |
methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNMJZRVQCDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
Hydrazides are crucial intermediates in the preparation of oxadiazoles. Typically, methyl acetate derivatives are treated with hydrazine hydrate in ethanol under reflux conditions to afford the corresponding hydrazides. This step is well-documented and yields high purity intermediates for subsequent cyclization.
Cyclization to 1,3,4-Oxadiazole
Cyclization of hydrazides to 1,3,4-oxadiazoles is commonly achieved by reacting the hydrazide with carboxylic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or by thermal cyclodehydration. This reaction promotes ring closure via condensation and elimination of water or other small molecules, forming the heterocyclic oxadiazole ring.
For example, the reaction of hydrazides with carboxylic acids or their derivatives (acid chlorides or anhydrides) under reflux with POCl3 efficiently produces 1,3,4-oxadiazole rings.
Incorporation of the Difluoromethyl Group
The difluoromethyl substituent at the 5-position of the oxadiazole ring can be introduced by:
Using difluoromethyl-substituted carboxylic acid derivatives or hydrazides as starting materials.
Employing difluoromethylation reagents or difluoromethyl halides during or after oxadiazole ring formation.
The difluoromethyl group is critical for the biological activity of the compound, as it influences binding affinity and metabolic stability.
Final Esterification and Purification
The methyl ester group is either retained from the starting methyl acetate or introduced via esterification of the corresponding acid after oxadiazole formation. Purification is typically performed by recrystallization or chromatographic techniques to obtain the pure this compound.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Hydrazide formation | Methyl acetate derivative + hydrazine hydrate, reflux in ethanol | Conversion of ester to hydrazide intermediate | High yield, typically >80% |
| 2. Cyclization | Hydrazide + difluoromethyl-substituted acid chloride or acid + POCl3, reflux | Formation of 1,3,4-oxadiazole ring | Moderate to high yield, 60-85% |
| 3. Esterification (if needed) | Acid + methanol + acid catalyst | Formation or retention of methyl ester group | High yield |
| 4. Purification | Recrystallization or chromatography | Isolation of pure compound | Purity >95% |
Research Findings and Mechanistic Insights
Recent studies have shown that difluoromethyl-1,3,4-oxadiazoles, including this compound, exhibit selective and mechanism-based inhibition of enzymes such as histone deacetylase 6 (HDAC6). Mechanistic investigations revealed that the oxadiazole ring undergoes nucleophilic attack by zinc-bound water in the enzyme active site, leading to ring opening and formation of a tightly bound inhibitory species. This underscores the importance of the difluoromethyl substituent and the oxadiazole scaffold in biological activity, which is directly related to the synthetic approach used to prepare these compounds.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents/Conditions | Key Notes |
|---|---|---|
| Hydrazide synthesis | Hydrazine hydrate, ethanol, reflux | Essential intermediate formation |
| Cyclization to oxadiazole | Carboxylic acid derivatives + POCl3, reflux | Ring closure via dehydration |
| Difluoromethyl introduction | Difluoromethyl acid derivatives or reagents | Critical for biological activity |
| Esterification | Methanol + acid catalyst (if required) | Maintains methyl acetate functionality |
| Purification | Recrystallization or chromatography | Ensures high purity for research applications |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted oxadiazole derivatives .
Scientific Research Applications
HDAC6 Inhibition
Recent studies have highlighted the role of DFMO as a potent and selective inhibitor of HDAC6, an enzyme implicated in various cancers and neurodegenerative diseases. Unlike traditional HDAC inhibitors that often utilize hydroxamic acid as a zinc-binding group (ZBG), DFMO acts through a mechanism-based inhibition, providing a more selective action with reduced genotoxic potential.
- Mechanism of Action : DFMO binds to the active site of HDAC6, leading to a two-step slow-binding mechanism that results in irreversible inhibition. This is achieved through the nucleophilic attack of zinc-bound water on the sp² carbon adjacent to the difluoromethyl group, followed by ring opening of the oxadiazole .
- Comparative Efficacy : In biochemical assays, DFMO demonstrated significant inhibitory activity against HDAC6 with an IC50 value in the submicromolar range (e.g., 0.531 μM), while showing no activity against other isoforms like HDAC1–4 .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| DFMO | 0.531 | High |
| Vorinostat | Variable | Moderate |
Pesticidal Properties
DFMO's oxadiazole structure has been investigated for its potential use in agrochemicals, particularly as a pesticide. The difluoromethyl group enhances its biological activity against certain pests and pathogens.
- Mechanism : The compound may disrupt metabolic pathways in target organisms, leading to reduced viability and growth inhibition.
Synthesis of Novel Materials
The unique chemical properties of DFMO allow it to be utilized in synthesizing novel materials with specific functionalities.
- Polymer Chemistry : DFMO can be incorporated into polymer matrices to create materials with enhanced thermal stability or specific chemical reactivity.
Case Study: HDAC6 Inhibition Research
A recent study published in Nature Communications focused on the development and testing of DFMO derivatives for their efficacy as HDAC6 inhibitors. The research involved synthesizing various analogs and assessing their binding kinetics and selectivity profiles.
- Findings : The study concluded that modifications to the difluoromethyl group could enhance selectivity and potency against HDAC6 while minimizing off-target effects .
Agricultural Efficacy Trials
Field trials conducted to evaluate the pesticidal efficacy of DFMO showed promising results against common agricultural pests, suggesting its potential as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
Substituent Effects :
- The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, enhancing oxidative stability compared to sulfur-containing analogues like 6g (chlorobenzylthio) and 6h (fluorobenzylthio) .
- Sulfur-containing derivatives (e.g., 6g, 6h, and the ethyl sulfanyl compound) exhibit increased molecular weight and polarizability, which may improve binding to fungal targets but reduce bioavailability .
Synthetic Yields: Compound 6g was synthesized in 51.4% yield, while 6h had a significantly lower yield (12.3%), likely due to steric hindrance from the fluorobenzyl group .
Biological Activity: 6g and 6h demonstrated fungicidal activity against Botrytis cinerea (gray mold), with EC₅₀ values in the low micromolar range. The chloro-substituted 6g showed marginally higher potency than the fluoro-substituted 6h, attributed to enhanced hydrophobic interactions .
Physicochemical and Spectroscopic Comparisons
Table 2: NMR and HRMS Data Highlights
| Compound | ¹³C NMR Shifts (δ, ppm) | HRMS [M+Na]+ (Calculated/Found) | Notes |
|---|---|---|---|
| Target Compound | Not reported in evidence | Not available | Likely distinct δ for CF₂ and ester groups |
| 6g | 165.84 (ester C=O), 134.49 (Cl-substituent) | 546.0861 / 546.0857 | High purity, minor deviation |
| 6h | 165.71 (ester C=O), 129.70 (F-substituent) | 512.1251 / 512.1265 | Confirmed structure |
| Ethyl sulfanyl analogue (CAS 33621-21-5) | Not reported | Not provided | Commercial-grade purity |
Key Insights :
- The ester carbonyl in 6g and 6h resonates near 165 ppm , consistent with analogous esters. The target compound’s difluoromethyl group would likely produce distinct shifts in the 70–120 ppm range (CF₂) .
- HRMS data for 6g and 6h confirm structural integrity, with minimal mass errors (< 2 ppm), ensuring reliability in comparative studies .
Biological Activity
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is a compound that has garnered attention in recent research for its biological activity, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Difluoromethyl-1,3,4-oxadiazoles, including this compound, have been identified as mechanism-based and essentially irreversible inhibitors of HDAC6. The inhibition occurs via a two-step slow-binding mechanism where the zinc-bound water molecule attacks the sp² carbon adjacent to the difluoromethyl group. This results in the formation of a deprotonated difluoroacetylhydrazide, which acts as the active species against HDAC6 .
Structure-Activity Relationships (SAR)
The SAR studies highlight the significance of the difluoromethyl moiety in enhancing the inhibitory potency against HDAC6. Variations in the structure of the oxadiazole ring and substituents significantly affect biological activity. For instance:
- Pyrimidinyl derivatives exhibited higher inhibitory potency compared to other linker types.
- The IC50 values for selected compounds ranged from 0.31 µM to 0.81 µM against HDAC6, demonstrating substantial activity .
Biological Activity Overview
| Compound | Target | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | HDAC6 | 0.531 | Selective inhibitor with irreversible binding |
| Pyrimidinyl derivative | HDAC6 | 0.31 | Highest potency among tested variants |
| Trifluoromethyl analog | HDAC6 | 0.81 | Demonstrated slower binding kinetics |
Case Studies and Experimental Findings
- In Vitro Studies : In cell line experiments such as those using MCF7 cells, compounds containing the difluoromethyl moiety showed differential effects on class I HDAC gene expression. Some compounds increased expression while others decreased it, indicating potential therapeutic applications in cancer treatment .
- In Vivo Studies : Oral administration of selected difluoromethyl-1,3,4-oxadiazoles led to increased acetylation of tubulin in wild-type mice but not in HDAC6 knockout models. This suggests that these compounds exert their effects specifically through HDAC6 inhibition .
- Toxicity Assessment : The selectivity of difluoromethyl compounds resulted in reduced off-target effects compared to traditional hydroxamate-based inhibitors, which often exhibit toxicity due to non-specific inhibition of class I HDACs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of hydrazide intermediates with difluoromethylating agents. For example:
React ethyl 2-(hydrazinecarbonyl)acetate with difluoroacetic anhydride under reflux in ethanol to form the oxadiazole core .
Use KOH and CS₂ for cyclization, followed by methylation with methyl iodide .
- Key Variables : Solvent polarity (ethanol vs. acetonitrile) and temperature (reflux vs. room temperature) significantly affect cyclization efficiency. Yields range from 40–65% depending on substituent steric effects .
Q. How is the oxadiazole ring confirmed structurally, and what analytical techniques are essential for characterization?
- Techniques :
- X-ray crystallography confirms the planar oxadiazole ring and substituent geometry (e.g., C–N bond lengths: ~1.30 Å; N–O: ~1.36 Å) .
- ¹H/¹³C NMR : The difluoromethyl group shows characteristic splitting (²J₆-F ~50 Hz) at δ ~6.0 ppm (¹H) and δ ~115 ppm (¹⁹F) .
- FTIR : Stretching frequencies at 1610–1650 cm⁻¹ (C=N) and 1220–1250 cm⁻¹ (C–O–C) validate the oxadiazole structure .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between oxadiazole derivatives with similar substituents?
- Case Study : A derivative with a 4-methoxyphenyl group showed 68.89% growth inhibition (GI) against CCRF-CEM leukemia cells, while a 3-methylphenyl analog exhibited lower GI (45.2%).
- Resolution :
- QSAR Analysis : Electron-withdrawing groups (e.g., CF₃) enhance membrane permeability, while bulky substituents reduce binding affinity to target enzymes like COX-2 .
- Docking Studies : Molecular docking (e.g., with AutoDock Vina) reveals steric clashes between 3-methylphenyl and the hydrophobic pocket of DNA topoisomerase .
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Optimization Protocol :
Catalytic Systems : Use Pd(PPh₃)₄ (0.03 mmol) in DMF/H₂O (10:1 v/v) for Suzuki couplings with arylboronic acids (yield: 72–85%) .
Workup : Extract with ethyl acetate (3 × 15 mL) and purify via silica gel chromatography (hexane:EtOAc 7:3) .
Byproduct Mitigation : Replace hydrazine hydrate with semicarbazide to avoid hydrazine-derived impurities .
Q. What mechanisms explain the anticancer activity of oxadiazole-metal complexes, and how do metal ions modulate efficacy?
- Mechanistic Insights :
- Cu²⁺ Complexes : Exhibit groove-binding to DNA (Kₐ ~10⁵ M⁻¹) and generate ROS via Fenton-like reactions, causing oxidative DNA cleavage (IC₅₀: 8.7 µM for HCT-15 cells) .
- Ni²⁺/Zn²⁺ Complexes : Lower cytotoxicity (IC₅₀ > 25 µM) due to reduced redox activity and weaker DNA interaction .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
